molecular formula C11H10O2 B1311680 6-Methoxynaphthalen-1-ol CAS No. 22604-07-5

6-Methoxynaphthalen-1-ol

Cat. No. B1311680
CAS RN: 22604-07-5
M. Wt: 174.2 g/mol
InChI Key: LPPSENSUXVOOII-UHFFFAOYSA-N
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Description

6-Methoxynaphthalen-1-ol, also known as 6-methoxy-1-naphthol, is a chemical compound with the molecular formula C11H10O2. It has a molecular weight of 174.2 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Methoxynaphthalen-1-ol is 1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

6-Methoxynaphthalen-1-ol is a solid at room temperature . It has a molecular weight of 174.2 g/mol .

Scientific Research Applications

Application 1: Excited State Hydrogen Bond and Proton Transfer

  • Summary of the Application: 6-Methoxynaphthalen-1-ol (MMT) is a key material for making naphthalene. It exhibits unique photophysical phenomena in different solvents. The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically .
  • Methods of Application or Experimental Procedures: Based on state-of-the-art ab initio calculations, a molecular-level investigation was conducted where excited-state hydrogen bonds and proton transfers are affected by solvent polarity .
  • Results or Outcomes: The computed absorption and fluorescence emission spectra of MMT are in agreement with the experimental peak values. The calculated hydrogen bond parameters and infrared vibration spectra confirm the excited-state hydrogen bond enhancing mechanism and uncovered the intensity of the excited-state hydrogen bond weakening as a perfect solvent polarity augment .

Application 2: Anticancer Activity

  • Summary of the Application: Certain 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities .
  • Methods of Application or Experimental Procedures: Starting from the naphthalene derivative, which belongs to the arylpropanoic acid family of NSAIDs, certain 6-methoxynaphthalene derivatives have been synthesized .
  • Results or Outcomes: The preliminary assays indicated that compounds 6b-d, 16 were found to have promising inhibitory activity against Colon cancer cell line HCT-116 .

Safety And Hazards

6-Methoxynaphthalen-1-ol has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

6-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPSENSUXVOOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451645
Record name 6-methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynaphthalen-1-ol

CAS RN

22604-07-5
Record name 6-methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-1-tetralone (20.84 g, 118.3 mmol), 10% Pd/C (10.1 g), and p-cymene (500 mL) was heated at reflux for 60 hours. The suspension was cooled to room temperature and filtered through Celite. The solid was washed with ethyl acetate until UV clear and the combined organic solution was extracted with 1 N sodium hydroxide (3×200 mL). The combined aqueous layers were made acidic with 6N HCl and extracted with ethyl acetate (3×300 mL). The combined organic layers were dried over magnesium sulfate and filtered. Evaporation of the solvent and purification on a silica column (25% ethyl acetate-hexanes) yielded 17.02 g (83%) of the title compound as a light brown solid. An analytical sample was prepared by purification on a second silica column (40-60% dichloromethane-hexanes) to yield a white solid: mp 73-75° C.; 1H NMR (DMSO-d6): δ 3.85 (3H, s), 6.70-6.74 (1H, m), 7.06 (1H, dd, J=2.34 Hz, J=9.15 Hz), 7.20-7.27 (3H, m), 8.02 (1H, d, J=9.12 Hz), 10.01 (1H, s); MS (ESI) m/z174 (M-H)−.
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Jantrapirom, P Yongpanich, J Tummatorn… - Organic & …, 2023 - pubs.rsc.org
This work demonstrates a new method for the synthesis of cyclopenta[a]naphthalenol and 2-phenylnaphthalen-1-ol analogs via selective cyclization. ortho-Alkynylarylkenones were …
Number of citations: 3 pubs.rsc.org
H Ferraz, GG Bianco, FI Bombonato, LH Andrade… - Química …, 2008 - SciELO Brasil
The bioreduction of a series of substituted a-tetralones, carried out using Daucus carota root (carrot), afforded the corresponding homochiral a-tetralols in variable conversions (9 to 90%…
Number of citations: 20 www.scielo.br
M Uyanik, T Yasui, K Ishihara - Tetrahedron, 2010 - Elsevier
… This compound was prepared as 5a from 6-methoxynaphthalen-1-ol (12i) in 60% yield (three steps). Yellow solid; TLC, R f =0.50 (hexane–EtOAc–CHCl 3 =1:2:1 with a few drops of …
Number of citations: 205 www.sciencedirect.com
K Singh, SA Nawabjan, L Zhang, H El-Nezami… - European Journal of …, 2022 - Elsevier
… Int-A2 (0.700 g, 1.69 mmol), 6-methoxynaphthalen-1-ol (0.737 g, 4.23 mmol) and K 3 PO 4 (0.781 g, 3.39 mmol) were dissolved in toluene (10 mL) and degassed with nitrogen gas at …
Number of citations: 4 www.sciencedirect.com
NM Kaluza, D Schollmeyer… - European Journal of …, 2016 - Wiley Online Library
… (2R)-1-Allyl-1,2,3,4-tetrahydro-2-[(R)-6-tert-butyldimethylsiloxy-2-methylhex-1-en-3-yl]-6-methoxynaphthalen-1-ol (19): Under Ar, a solution of tetralone 14 (1.0 g, 2.484 mmol) in THF (…
VH Jadhav - 2007 - dspace.ncl.res.in
Synthesis of hybrid molecules to generate biologically active new chemical entities has been one of the well-adapted techniques under new drug discovery research programmes. 113 …
Number of citations: 0 dspace.ncl.res.in
JE Aaseng, OR Gautun - Tetrahedron, 2010 - Elsevier
This paper describes the total synthesis of the hydrochloride salts of (2S)-2-amino-7-methoxytetralin (21-HCl) and (2S)-2-amino-6-fluoro-7-methoxytetralin (ST1214), from a common …
Number of citations: 12 www.sciencedirect.com
X Yu, P Zhu, M Bao, Y Yamamoto… - Asian Journal of …, 2016 - Wiley Online Library
An efficient method was developed for the synthesis of 1‐naphthols through NaOtBu‐promoted S N Ar reaction of ortho‐haloacetophenones followed by Lewis acid CuI‐catalyzed …
Number of citations: 7 onlinelibrary.wiley.com

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